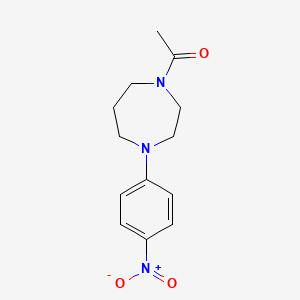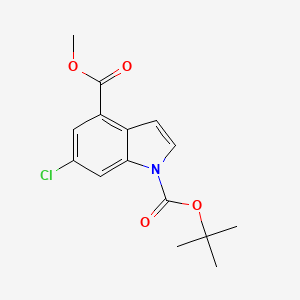![molecular formula C13H10N2O2 B1397998 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile CAS No. 888967-55-3](/img/structure/B1397998.png)
2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile is unique and contributes to its potential applications in various fields. Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Scientific Research Applications
Synthesis of Alkylaminophenol Compounds
Alkylaminophenol compounds, which include “2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile”, are synthesized through the Petasis reaction. This compound is particularly important due to its biological significance and potential use in pharmaceuticals. The synthesis process involves a reaction between aldehyde, amine, and boronic acid, under mild conditions, making it suitable for various medical applications .
Spectroscopic Studies and Structural Analysis
The compound’s structural properties can be analyzed using spectroscopic methods such as FTIR, UV, NMR, and computational spectral studies. These analyses are crucial for understanding the molecular structure and for the development of new pharmaceuticals with antiproliferative action against cancer cells .
Quantum Chemical Calculations
Quantum chemical calculations, including density functional theory (DFT), are used to investigate the electronic and structural properties of the compound. These calculations help in determining bond lengths, dihedral and bond angles, and other molecular properties that are theoretically and experimentally compatible .
Nonlinear Optical (NLO) Analysis
The compound exhibits properties that are significant for NLO analysis. This includes studying the HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, and electrostatic potential. Such analyses are essential for applications in photonics and optoelectronics .
Antioxidant Properties and Cancer Treatment
Due to its high antioxidant properties, “2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile” is being explored for its use in cancer treatment. The diversity of cancer species has led to the search for biologically active compounds that can serve as pharmaceutical ingredients .
Organic Radical Batteries (ORB)
The unique electronic and magnetic properties of phenoxyl diradicals, which are related to the compound , show great potential for use in ORB. These batteries are an area of active materials research, where the stability and long-distance spin distribution of phenoxyl diradicals are of particular interest .
Organic Photodetectors and Light-Emitting Diodes (OLEDs)
Phenoxyl diradicals, which are structurally related to “2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile”, have shown promising semiconducting properties. These properties are being utilized in the development of organic photodetectors and OLEDs, where the stability and electronic properties of the radicals are key factors .
Organic Spintronics
The field of organic spintronics is another area where the compound’s related phenoxyl diradicals are being studied. Their interesting electronic and magnetic properties due to long-distance spin distribution make them suitable for applications in spin-based electronic devices .
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile is not specified in the search results. Its applications in drug development suggest that it may interact with biological systems in a significant way.
Safety and Hazards
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVSVXXUMABLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)





![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)

![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
